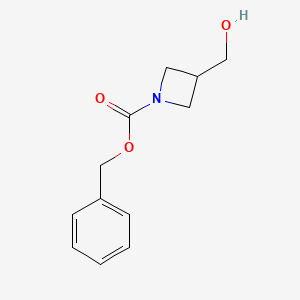

Benzyl 3-(hydroxymethyl)azetidine-1-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

benzyl 3-(hydroxymethyl)azetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c14-8-11-6-13(7-11)12(15)16-9-10-4-2-1-3-5-10/h1-5,11,14H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUUQZVRTLWYKDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)OCC2=CC=CC=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80661198 | |

| Record name | Benzyl 3-(hydroxymethyl)azetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80661198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

618446-42-7 | |

| Record name | Benzyl 3-(hydroxymethyl)azetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80661198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Hydroxymethyl-azetidine-1-carboxylic acid benzyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Benzyl 3-(hydroxymethyl)azetidine-1-carboxylate

Abstract

This technical guide provides an in-depth examination of a reliable and efficient synthetic pathway for Benzyl 3-(hydroxymethyl)azetidine-1-carboxylate. The azetidine scaffold is a highly sought-after structural motif in modern medicinal chemistry, valued for its ability to impart favorable physicochemical properties and unique three-dimensional character to bioactive molecules.[1][2] this compound (CAS No: 618446-42-7) has emerged as a critical building block, particularly in the field of targeted protein degradation as a versatile PROTAC linker.[3][4] This document, intended for researchers, chemists, and drug development professionals, details a robust two-step synthesis commencing from azetidine-3-carboxylic acid. The chosen pathway emphasizes chemical logic, selectivity, and operational simplicity, focusing on the protection of the azetidine nitrogen followed by the selective reduction of a carboxylic acid. We will delve into the mechanistic rationale behind reagent selection, provide detailed, step-by-step experimental protocols, and present a complete characterization framework to ensure the synthesis is both reproducible and self-validating.

Introduction: The Strategic Importance of the Azetidine Moiety

Four-membered saturated heterocycles, particularly azetidines, represent a significant class of building blocks in contemporary drug discovery.[5] Their strained ring system offers a rigid conformational constraint, enabling chemists to project substituents into specific vectors of chemical space, a feature that is invaluable for optimizing ligand-protein interactions.[2] The replacement of more common rings like piperidine or morpholine with an azetidine bioisostere can lead to dramatic improvements in properties such as solubility, metabolic stability, and cell permeability.

The target molecule of this guide, this compound, is a bifunctional molecule of high value.[6] It incorporates:

-

A benzyl carbamate (Cbz) protected nitrogen, which is a stable and widely used protecting group that can be selectively removed under neutral conditions via hydrogenolysis.

-

A primary hydroxymethyl group , providing a reactive handle for subsequent chemical elaboration, such as etherification or esterification, essential for its role in constructing linkers for Proteolysis Targeting Chimeras (PROTACs).[4]

Given the challenges associated with the synthesis of strained ring systems[5], a well-defined, high-yielding, and scalable synthetic route is paramount for its widespread application.

Retrosynthetic Analysis and Pathway Selection

The synthesis of this compound can be approached from several angles. A common strategy involves constructing the azetidine ring from acyclic precursors, such as the reaction of epichlorohydrin with benzylamine.[7] However, such methods can sometimes involve multiple steps and challenging purifications.

A more convergent and efficient approach, which will be the focus of this guide, involves the functional group interconversion of a readily available azetidine precursor. Our retrosynthetic analysis identifies 1-(Benzyloxycarbonyl)azetidine-3-carboxylic acid as the key intermediate. This strategy simplifies the synthesis into two logical and high-yielding steps:

-

Nitrogen Protection: Protection of the secondary amine of commercially available azetidine-3-carboxylic acid with a benzyl carbamate (Cbz) group.

-

Selective Reduction: Reduction of the carboxylic acid moiety to the primary alcohol without affecting the carbamate functional group.

This pathway is advantageous due to its high efficiency and the selectivity offered by modern reducing agents. The choice of a borane-based reagent for the reduction step is critical, as it chemoselectively reduces carboxylic acids in the presence of the carbamate ester, a feat that is more challenging with stronger reducing agents like lithium aluminum hydride.

Experimental Protocols

Step 1: Synthesis of 1-(Benzyloxycarbonyl)azetidine-3-carboxylic acid (Intermediate 1)

This procedure employs a standard Schotten-Baumann reaction to protect the azetidine nitrogen. The reaction is performed in an aqueous basic medium to deprotonate the carboxylic acid and neutralize the HCl byproduct.

| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. |

| Azetidine-3-carboxylic acid | C₄H₇NO₂ | 101.10 | 5.00 g | 49.45 | 1.0 |

| Sodium Hydroxide (NaOH) | NaOH | 40.00 | 4.95 g | 123.6 | 2.5 |

| Benzyl Chloroformate (Cbz-Cl) | C₈H₇ClO₂ | 170.59 | 9.30 mL | 54.40 | 1.1 |

| 1,4-Dioxane | C₄H₈O₂ | 88.11 | 50 mL | - | - |

| Water (DI) | H₂O | 18.02 | 50 mL | - | - |

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar, add azetidine-3-carboxylic acid (5.00 g, 49.45 mmol) and dissolve it in a solution of sodium hydroxide (4.95 g, 123.6 mmol) in 50 mL of deionized water.

-

Cool the resulting solution to 0 °C in an ice-water bath.

-

In a separate beaker, dissolve benzyl chloroformate (9.30 mL, 54.40 mmol) in 50 mL of 1,4-dioxane.

-

Add the Cbz-Cl solution dropwise to the cooled, stirring aqueous solution over 30 minutes, ensuring the internal temperature remains below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir vigorously for 16 hours.

-

Upon completion, transfer the reaction mixture to a separatory funnel and wash with diethyl ether (2 x 50 mL) to remove any unreacted benzyl chloroformate and benzyl alcohol.

-

Cool the aqueous layer to 0 °C and carefully acidify to pH 2-3 with concentrated HCl. A white precipitate should form.

-

Extract the acidified aqueous layer with ethyl acetate (3 x 75 mL).

-

Combine the organic extracts, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 1-(Benzyloxycarbonyl)azetidine-3-carboxylic acid as a white solid. The product can be used in the next step without further purification if desired.

Step 2: Synthesis of this compound (Target Compound)

This key transformation utilizes a borane-tetrahydrofuran complex to selectively reduce the carboxylic acid to a primary alcohol. This method is adapted from a similar, high-yielding procedure for the Boc-protected analogue.[8]

| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. |

| Intermediate 1 | C₁₂H₁₃NO₄ | 235.24 | 10.0 g | 42.51 | 1.0 |

| Borane-THF complex (1M) | BH₃·THF | - | 127.5 mL | 127.5 | 3.0 |

| Tetrahydrofuran (THF), anhydrous | C₄H₈O | 72.11 | 100 mL | - | - |

| Methanol (MeOH) | CH₄O | 32.04 | ~20 mL | - | - |

-

To a 500 mL flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add 1-(Benzyloxycarbonyl)azetidine-3-carboxylic acid (10.0 g, 42.51 mmol).

-

Add 100 mL of anhydrous tetrahydrofuran (THF) and stir to dissolve.

-

Cool the solution to 0 °C using an ice-water bath.

-

Slowly add the 1.0 M solution of borane-THF complex (127.5 mL, 127.5 mmol) via a dropping funnel over 45 minutes. Vigorous gas evolution (hydrogen) will be observed.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours.

-

Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.

-

Once complete, cool the reaction mixture back to 0 °C and carefully quench the excess borane by the slow, dropwise addition of methanol until gas evolution ceases.

-

Concentrate the reaction mixture under reduced pressure to remove the solvents.

-

Dissolve the resulting residue in ethyl acetate (150 mL) and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain a crude oil.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of 30-50% ethyl acetate in hexanes) to yield this compound as a clear, colorless oil.

Mechanistic Insights & Process Rationale

-

Choice of Protecting Group: The benzyl carbamate (Cbz) group is an ideal choice for protecting the azetidine nitrogen. It is highly stable to a wide range of reaction conditions, including the slightly acidic workup of the first step and the reductive conditions of the second. Crucially for its utility as a building block, it can be cleanly removed by catalytic hydrogenation (e.g., H₂, Pd/C), a neutral process that preserves most other functional groups, liberating the free amine for further coupling reactions.

-

Chemoselectivity in Reduction: The core of this synthetic strategy relies on the chemoselective reduction of a carboxylic acid in the presence of a carbamate.

-

Borane (BH₃): Borane is an electrophilic reducing agent that readily coordinates to the carbonyl oxygen of the carboxylic acid. This coordination activates the carboxyl group towards hydride delivery, leading to the formation of a triacyloxyborane intermediate, which is subsequently reduced to the primary alcohol upon workup. The carbamate carbonyl is significantly less Lewis basic and therefore less reactive towards borane, ensuring high selectivity.

-

Alternative Reagents: A stronger, more nucleophilic reducing agent like Lithium Aluminum Hydride (LiAlH₄) would likely over-reduce the molecule, cleaving the carbamate to yield N-methylazetidin-3-yl)methanol. This lack of selectivity makes LiAlH₄ unsuitable for this specific transformation, highlighting the importance of reagent choice based on mechanistic understanding.

-

Expected Characterization Data

A self-validating protocol requires rigorous characterization of the final product to confirm its identity and purity.

-

Appearance: Clear, colorless oil or low-melting solid.

-

¹H NMR (400 MHz, CDCl₃): Peaks corresponding to the benzyl protons (δ ~7.3-7.4 ppm, 5H), the benzylic CH₂ (δ ~5.1 ppm, 2H), the azetidine ring protons (δ ~4.2 ppm and ~3.8 ppm, 4H), the CH₂OH group (δ ~3.7 ppm, 2H), and the azetidine CH proton (δ ~2.8 ppm, 1H). The OH proton will appear as a broad singlet.

-

¹³C NMR (101 MHz, CDCl₃): Resonances for the carbamate carbonyl, aromatic carbons, benzylic carbon, and the three distinct carbons of the functionalized azetidine ring are expected.

-

Mass Spectrometry (ESI+): Expected m/z for [M+H]⁺ = 222.11, [M+Na]⁺ = 244.09.

Visualization of the Synthesis Pathway

The following diagram illustrates the complete, two-step synthetic workflow from the starting material to the final product.

Caption: Two-step synthesis of the target compound.

References

- 1. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis in Review: Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorination | Domainex [domainex.co.uk]

- 3. medchemexpress.com [medchemexpress.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. 3-Hydroxymethyl-azetidine-1-carboxylic acid benzyl ester | C12H15NO3 | CID 44829117 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1-Boc-Azetidine-3-yl-methanol synthesis - chemicalbook [chemicalbook.com]

Azetidine-Based Building Blocks: A Technical Guide to Their Discovery, Synthesis, and Application in Modern Drug Development

Abstract

The four-membered azetidine ring, once considered a synthetic curiosity, has emerged as a cornerstone in medicinal chemistry. Its unique conformational rigidity and favorable physicochemical properties have established it as a privileged scaffold in modern drug design. This guide provides an in-depth exploration of the discovery and history of azetidine-based building blocks, charting a course from their initial identification in natural products to the sophisticated synthetic methodologies that enable their widespread use today. We will dissect the causality behind key experimental choices, present self-validating protocols, and offer insights into the strategic application of these strained heterocycles for researchers, scientists, and drug development professionals.

Introduction: The Allure of the Strained Ring

Azetidine is a four-membered, nitrogen-containing saturated heterocycle. Its structure, an analogue of cyclobutane, is characterized by significant ring strain (approx. 25.4 kcal/mol), which places its reactivity and stability intriguingly between that of the highly reactive aziridines and the more stable pyrrolidines.[1] This inherent strain is not a liability but a key feature that medicinal chemists have learned to exploit. It imparts a unique three-dimensional geometry and conformational rigidity, which can enhance binding affinity to biological targets and improve pharmacokinetic properties such as metabolic stability and solubility.[2][3][4]

Initially viewed as esoteric, the discovery of azetidine-containing natural products, most notably azetidine-2-carboxylic acid, spurred a deeper investigation into the chemistry of this unique heterocycle.[1] Today, the azetidine motif is a validated component in numerous approved drugs, demonstrating its value in creating novel chemical matter for challenging biological targets.[5][6]

Comparative Ring Strain of Small N-Heterocycles

The reactivity and stability of azetidines can be best understood in the context of their neighbors. The following table quantifies the ring strain, providing a rationale for their unique chemical behavior.

| Heterocycle | Ring Size | Ring Strain (kcal/mol) | Key Characteristics |

| Aziridine | 3 | ~27.7 | Highly reactive, prone to ring-opening.[1] |

| Azetidine | 4 | ~25.4 | Balanced stability and strain-driven reactivity. [1][7] |

| Pyrrolidine | 5 | ~5.4 | Relatively stable and unreactive.[1] |

| Piperidine | 6 | ~0 | Strain-free, highly stable.[7] |

Foundational Discoveries: From Nature's Blueprint to the Chemist's Bench

The Natural Precedent: Azetidine-2-Carboxylic Acid

The story of azetidines begins not in a flask, but in the leaves of the Lily of the Valley (Convallaria majalis). In 1955, L. Fowden first isolated and identified azetidine-2-carboxylic acid (AZE) , a non-proteinogenic amino acid and a toxic analogue of proline.[8] This discovery was pivotal; it demonstrated that the strained four-membered ring was not just a theoretical possibility but a structure that nature itself could construct and utilize.[9] The structural similarity of AZE to proline allows it to be mistakenly incorporated into proteins, leading to dysfunctional peptides and demonstrating a powerful mechanism of biological activity.[10]

Early Synthetic Conquests

The first synthesis of the parent azetidine heterocycle was reported by S. Gabriel and J. Weiner in 1888, achieved through the intramolecular cyclization of a γ-aminopropyl bromide.[8] However, early methods for creating the azetidine ring were often fraught with challenges, including low yields and competing side reactions, which limited their broad application.[2] The development of more general and efficient synthetic routes was necessary to unlock the full potential of these building blocks.

The Synthetic Arsenal: An Evolution of Methodologies

The synthesis of azetidines has evolved dramatically, moving from harsh, low-yielding reactions to elegant, highly efficient catalytic methods. Understanding this evolution provides a roadmap of the challenges and breakthroughs in modern organic synthesis.

Diagram: Major Synthetic Pathways to the Azetidine Core

Caption: Overview of primary strategies for constructing the azetidine ring.

Intramolecular Cyclization: The Classic Approach

The most direct route to an azetidine involves forming a C-N bond within a single molecule. This is typically achieved from a γ-amino alcohol or γ-amino halide.

-

Causality: The logic is straightforward: an amine nucleophile attacks an electrophilic carbon three atoms away. However, the formation of a four-membered ring is entropically and enthalpically disfavored compared to five- or six-membered rings.[11] This often leads to competing intermolecular reactions or elimination, especially under harsh conditions.

-

Modern Refinements: The Couty azetidine synthesis is a notable advancement, utilizing readily available β-amino alcohols.[12] By activating the alcohol as a leaving group (e.g., mesylate) and employing an electron-withdrawing group on the nitrogen, the subsequent base-induced 4-exo-trig cyclization proceeds efficiently, yielding a wide range of enantiopure azetidines.[12]

[2+2] Cycloadditions: Building the Ring from Two Components

Cycloaddition reactions offer an atom-economical way to construct the azetidine core.

-

Aza Paternò–Büchi Reaction: This photochemical [2+2] cycloaddition between an imine and an alkene directly forms the azetidine ring.[5][8] While powerful, its application has been limited by challenges related to the photoreactivity of imines and control of stereochemistry.[11] Recent advances using visible light photocatalysis are overcoming some of these historical hurdles.[11]

-

Staudinger Synthesis (β-Lactams): The reaction between a ketene and an imine to form a β-lactam (azetidin-2-one) is one of the most famous and reliable methods in heterocyclic chemistry.[13] These β-lactams are not only crucial antibiotics but also versatile precursors that can be reduced to the corresponding azetidines using reagents like lithium aluminium hydride.[14][15]

Ring Expansion and Contraction: Reshaping Existing Rings

Altering the size of a pre-existing ring is a powerful, though less common, strategy.

-

Ring Expansion of Aziridines: Three-membered aziridines can be expanded to four-membered azetidines, often through reaction with sulfoxonium ylides.[16] This method leverages the high ring strain of the aziridine starting material to drive the transformation.

-

Ring Contraction of Pyrrolidinones: In 2014, the Blanc group reported a novel synthesis of N-sulfonylazetidines via a one-pot nucleophilic addition-ring contraction of α-bromo N-sulfonylpyrrolidinones.[16] This approach provides access to α-functionalized azetidines that are difficult to prepare otherwise.

Modern Catalytic Methods: The New Frontier

Recent years have seen a surge in transition-metal-catalyzed methods that offer unprecedented efficiency and selectivity.

-

Palladium-Catalyzed C(sp³)–H Amination: A landmark development by Gaunt and co-workers in 2018 demonstrated the intramolecular amination of γ-C(sp³)–H bonds.[1] This powerful strategy allows for the synthesis of functionalized azetidines directly from simple amine precursors without pre-functionalization, representing a significant step forward in synthetic efficiency.[1]

Azetidines as Privileged Scaffolds in Drug Discovery

The utility of azetidines extends far beyond their synthetic accessibility. Their incorporation into drug candidates is a strategic choice driven by their ability to modulate key pharmacological properties.

-

Bioisosterism: Azetidines serve as excellent bioisosteres for other common rings like pyrrolidine or as conformationally constrained mimics of acyclic fragments. Azetidine-2-carboxylic acid, for instance, is a well-known proline mimic.[9] This substitution can lock a molecule into a more bioactive conformation.

-

Improving Physicochemical Properties: The polar nitrogen atom and rigid structure of the azetidine ring can improve aqueous solubility and reduce lipophilicity—critical parameters for oral bioavailability and overall drug-likeness.

-

Vectorial Exit: The defined, non-planar geometry of the azetidine ring allows substituents to project into specific vectors in three-dimensional space, enabling precise interaction with protein binding pockets.

Diagram: Azetidine as a Bioisosteric Replacement

Caption: Strategic replacement of larger rings with azetidines in drug design.

Selected FDA-Approved Drugs Containing an Azetidine Moiety

The successful translation of azetidine chemistry from the lab to the clinic is evidenced by several marketed drugs.

| Drug Name | Therapeutic Area | Key Function of Azetidine |

| Azelnidipine | Antihypertensive | Calcium channel blocker; azetidine provides a key binding interaction.[1][4] |

| Cobimetinib | Oncology | MEK inhibitor; the azetidine moiety enhances solubility and potency.[1] |

| Ezetimibe | Hypercholesterolemia | Cholesterol absorption inhibitor; features a β-lactam (azetidin-2-one) core.[6][17] |

| Ximelagatran | Anticoagulant | Direct thrombin inhibitor; azetidine acts as a rigid scaffold.[1] |

Field-Proven Experimental Protocols

To bridge theory and practice, this section provides detailed, self-validating protocols for the synthesis of key azetidine building blocks. The rationale behind each step is explained to instill a deeper understanding of the process.

Protocol 1: Classic Synthesis of an N-Tosylazetidine from a γ-Amino Alcohol

This protocol exemplifies the foundational intramolecular cyclization strategy. The tosyl group serves a dual purpose: it protects the amine and acts as an electron-withdrawing group to facilitate cyclization.

Workflow Diagram

Caption: Step-wise workflow for N-tosylazetidine synthesis via cyclization.

Step-by-Step Methodology:

-

N-Tosylation of 3-Amino-1-propanol:

-

Procedure: Dissolve 3-amino-1-propanol (1.0 eq) in pyridine (5 mL/g) and cool to 0°C in an ice bath. Add p-toluenesulfonyl chloride (TsCl, 1.05 eq) portion-wise, maintaining the temperature below 10°C. Allow the mixture to warm to room temperature and stir for 12 hours.

-

Causality: Pyridine acts as both the solvent and the base to neutralize the HCl byproduct of the sulfonylation. The low temperature controls the initial exothermic reaction. This step protects the amine for the subsequent activation of the alcohol.

-

Validation: Monitor the reaction by TLC (Thin Layer Chromatography). The disappearance of the starting amine and the appearance of a less polar product spot indicates completion.

-

-

Activation of the Alcohol (Mesylation):

-

Procedure: After quenching the tosylation reaction with water and extracting the product into ethyl acetate, the crude N-(3-hydroxypropyl)-4-methylbenzenesulfonamide is dissolved in dichloromethane (CH₂Cl₂). The solution is cooled to 0°C, and triethylamine (Et₃N, 1.5 eq) is added, followed by the dropwise addition of methanesulfonyl chloride (MsCl, 1.2 eq). The reaction is stirred at 0°C for 1 hour.

-

Causality: The hydroxyl group is a poor leaving group. Converting it to a mesylate makes it an excellent leaving group, priming the molecule for intramolecular nucleophilic substitution. Et₃N is the base used to neutralize the HCl generated.

-

Validation: Completion can be confirmed by TLC, observing the consumption of the starting alcohol. The crude product is often used directly in the next step.

-

-

Intramolecular Cyclization:

-

Procedure: The crude mesylate is dissolved in anhydrous tetrahydrofuran (THF). Sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) is added carefully in portions at 0°C. The mixture is then heated to reflux for 4 hours.

-

Causality: NaH is a strong, non-nucleophilic base that deprotonates the sulfonamide nitrogen. The resulting anion acts as the nucleophile, attacking the carbon bearing the mesylate leaving group in a 4-exo-trig fashion to form the azetidine ring. Anhydrous conditions are critical as NaH reacts violently with water.

-

Validation: The formation of the more non-polar azetidine product can be monitored by TLC or GC-MS.

-

-

Workup and Purification:

-

Procedure: Cool the reaction mixture to 0°C and cautiously quench with saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate, wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica gel.

-

Causality: The quench neutralizes any remaining NaH. The extraction and washing steps remove inorganic salts and water-soluble impurities. Chromatography provides the pure N-tosylazetidine.

-

Validation: The purity and identity of the final product are confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Future Outlook and Unaddressed Challenges

While the synthesis of azetidines has matured significantly, several challenges remain. The development of general and highly enantioselective protocols for densely functionalized azetidines is still an active area of research.[1] Furthermore, methods for the selective functionalization of the azetidine ring itself, particularly through metal-catalyzed σ-N–C bond cleavage, are highly sought after.[1]

The unique properties of azetidines are also finding applications beyond traditional medicinal chemistry, including in the design of peptidomimetics, chiral catalysts, and polymers.[1][18] As synthetic chemists continue to refine their tools, the full potential of these fascinating four-membered heterocycles will undoubtedly continue to expand.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. Azetidine Derivatives in Drug Design | Ambeed [ambeed.com]

- 4. Azetidines - Enamine [enamine.net]

- 5. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. lifechemicals.com [lifechemicals.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of Azetidines [manu56.magtech.com.cn]

- 9. researchgate.net [researchgate.net]

- 10. Azetidine-2-carboxylic acid - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. Couty's azetidine synthesis - Wikipedia [en.wikipedia.org]

- 13. api.pageplace.de [api.pageplace.de]

- 14. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]

- 15. Azetidine - Wikipedia [en.wikipedia.org]

- 16. Azetidine synthesis [organic-chemistry.org]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

The Azetidine Core in Modern Drug Discovery: A Technical Guide to the Pharmacological Potential of Benzyl 3-(hydroxymethyl)azetidine-1-carboxylate

Introduction: The Rise of Strained Scaffolds in Medicinal Chemistry

In the landscape of contemporary drug discovery, the pursuit of novel chemical matter with enhanced pharmacological properties is relentless. Among the myriad of molecular scaffolds, small, strained heterocyclic systems have garnered significant attention for their ability to impart favorable characteristics upon bioactive molecules. The four-membered azetidine ring, in particular, has emerged as a "privileged" scaffold. Its inherent ring strain and well-defined three-dimensional geometry offer a unique combination of structural rigidity and synthetic versatility.[1] This guide provides an in-depth technical exploration of the potential pharmacological relevance of a key azetidine-containing building block: Benzyl 3-(hydroxymethyl)azetidine-1-carboxylate . While not a therapeutic agent in itself, its strategic application in the construction of complex pharmaceuticals, most notably as a linker in Proteolysis-Targeting Chimeras (PROTACs), underscores its importance to researchers, medicinal chemists, and drug development professionals.

The Azetidine Advantage: Physicochemical and Pharmacokinetic Rationale

The incorporation of an azetidine moiety into a drug candidate can profoundly influence its disposition within a biological system. The decision to employ an azetidine-based building block like this compound is often driven by the desire to achieve specific, advantageous physicochemical and pharmacokinetic profiles.

| Property | Azetidine Linker | Flexible (e.g., PEG) Linker | Piperidine Linker |

| Conformational Rigidity | High | Low | Moderate |

| Metabolic Stability (N-dealkylation) | High | Moderate | Low to Moderate |

| Aqueous Solubility | Generally Favorable | Variable | Moderate |

| Synthetic Tractability | Moderate to High | High | High |

| Three-Dimensionality | High | Low | Moderate |

This table provides a generalized comparison of azetidine linkers with other common linker types in the context of drug design.

The constrained nature of the azetidine ring reduces the number of accessible conformations, which can lead to a more pre-organized presentation of pharmacophoric elements to their biological targets. This can result in enhanced binding affinity and selectivity. Furthermore, the azetidine nitrogen is less prone to metabolic N-dealkylation compared to larger, more flexible saturated heterocycles like piperidine, a common metabolic liability that can lead to rapid clearance and reduced drug exposure.

Core Application: A Rigid Linker in PROTACs

The most prominent application of this compound is as a rigid linker in the design and synthesis of PROTACs.[2][3] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[4] The linker is a critical component of a PROTAC, as its length, rigidity, and chemical composition dictate the geometry and stability of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.

Caption: Mechanism of action of a PROTAC with an azetidine linker.

The rigidity of the azetidine linker can help to pre-organize the target-binding and E3 ligase-binding moieties of the PROTAC into a productive conformation for ternary complex formation. This can lead to improved degradation efficiency (lower DC50 values) and selectivity.

Experimental Protocol: Synthesis of an Azetidine-Containing PROTAC

The following is a representative, field-proven protocol for the incorporation of this compound into a hypothetical PROTAC. This protocol assumes the availability of a warhead (target-binding ligand) with a carboxylic acid handle and an E3 ligase ligand with a nucleophilic handle (e.g., an amine).

Caption: A representative synthetic workflow for a PROTAC.

Step 1: Activation of the Hydroxymethyl Group

-

Rationale: The primary alcohol of this compound must be converted into a good leaving group to facilitate nucleophilic substitution by the E3 ligase ligand. Mesylation is a common and effective method for this transformation.

-

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.5 eq) dropwise, followed by the dropwise addition of methanesulfonyl chloride (1.2 eq).

-

Stir the reaction at 0 °C for 1-2 hours, monitoring for completion by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude mesylated intermediate. This is often used in the next step without further purification.

-

Step 2: Coupling with the E3 Ligase Ligand

-

Rationale: The activated linker is reacted with the E3 ligase ligand via an SN2 reaction. The choice of base and solvent is critical to ensure efficient coupling without side reactions.

-

Procedure:

-

Dissolve the E3 ligase ligand (1.0 eq) and the crude mesylated intermediate from Step 1 (1.1 eq) in a polar aprotic solvent such as dimethylformamide (DMF).

-

Add a non-nucleophilic base, such as potassium carbonate (2.0 eq) or cesium carbonate (1.5 eq).

-

Heat the reaction mixture to 60-80 °C and stir for 4-12 hours, monitoring for completion by LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by flash column chromatography on silica gel to obtain the azetidine-E3 ligase ligand conjugate.

-

Step 3: Deprotection of the Azetidine Nitrogen

-

Rationale: The benzyloxycarbonyl (Cbz) protecting group on the azetidine nitrogen must be removed to allow for coupling with the warhead. Catalytic hydrogenolysis is a clean and efficient method for Cbz deprotection.

-

Procedure:

-

Dissolve the azetidine-E3 ligase ligand conjugate (1.0 eq) in a suitable solvent such as methanol or ethanol.

-

Add a palladium catalyst, typically 10% palladium on carbon (Pd/C), at a loading of 10-20% by weight.

-

Purge the reaction vessel with hydrogen gas (using a balloon or a Parr shaker) and stir vigorously at room temperature for 2-6 hours.

-

Monitor the reaction for completion by LC-MS.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst, and concentrate the filtrate under reduced pressure to yield the deprotected intermediate with a free azetidine nitrogen.

-

Step 4: Final Amide Coupling to the Warhead

-

Rationale: The final step involves the formation of a stable amide bond between the deprotected azetidine intermediate and the carboxylic acid-functionalized warhead. Peptide coupling reagents such as HATU are commonly employed to facilitate this transformation.

-

Procedure:

-

Dissolve the warhead (1.0 eq) in DMF.

-

Add the peptide coupling reagent HATU (1.2 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (3.0 eq).

-

Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

-

Add a solution of the deprotected azetidine intermediate from Step 3 (1.1 eq) in DMF to the activated warhead solution.

-

Stir the reaction at room temperature for 2-12 hours, monitoring for completion by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by preparative HPLC to yield the final PROTAC.

-

Conclusion and Future Perspectives

This compound represents a valuable and strategically important building block in modern medicinal chemistry. Its primary utility as a rigid linker in the construction of PROTACs highlights the growing appreciation for the role of small, strained heterocyles in imparting desirable pharmacological properties. The synthetic accessibility and the favorable physicochemical characteristics of the azetidine core make it an attractive alternative to more traditional flexible linkers. As the field of targeted protein degradation continues to evolve, the rational design of linkers will become increasingly critical for the development of potent, selective, and bioavailable PROTAC therapeutics. Further exploration of substituted azetidine linkers, including derivatives of this compound, will undoubtedly contribute to the expansion of the druggable proteome and the creation of novel medicines for a wide range of human diseases.

References

An In-depth Technical Guide to the Safe Handling, and Storage of Benzyl 3-(hydroxymethyl)azetidine-1-carboxylate

This guide provides comprehensive safety, handling, and storage protocols for Benzyl 3-(hydroxymethyl)azetidine-1-carboxylate (CAS No. 618446-42-7), a key building block in contemporary drug discovery, particularly in the synthesis of PROTACs (Proteolysis Targeting Chimeras)[1][2]. Adherence to these guidelines is critical for ensuring personnel safety, maintaining compound integrity, and achieving reproducible experimental outcomes.

Compound Identification and Properties

Understanding the fundamental physicochemical properties of a compound is the cornerstone of its safe handling.

| Property | Value | Source |

| Molecular Formula | C12H15NO3 | [1][3][4][5] |

| Molecular Weight | 221.25 g/mol | [3][4][5][6] |

| Appearance | Light yellow liquid | [3] |

| Boiling Point | 367.6 ± 25.0 °C (Predicted) | [3] |

| Density | 1.236 g/cm³ | [3] |

| pKa | 14.82 ± 0.10 (Predicted) | [3] |

Note: The predicted values are computational estimates and should be used as a guide. Experimental validation is recommended for critical applications.

Hazard Identification and Risk Assessment

This compound is classified with the following hazards:

The toxicological properties of this compound have not been thoroughly investigated[6]. Therefore, it must be treated with the caution afforded to all novel chemical entities. The primary routes of exposure are inhalation, ingestion, and skin/eye contact. The azetidine ring, a strained four-membered heterocycle, can be reactive, and while the N-Cbz protecting group reduces some of this reactivity, caution is still warranted[10].

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to mitigate the identified risks. The following protocol is a self-validating system; a breach in any one layer requires an immediate cessation of work and reassessment.

Rationale for PPE Selection

-

Gloves: Double-gloving with nitrile gloves provides robust protection against incidental splashes. Nitrile is selected for its broad chemical resistance.

-

Eye Protection: Safety glasses with side shields are the minimum requirement. However, for procedures with a higher risk of splashing (e.g., transfers of larger volumes), a face shield worn over safety goggles is mandated.

-

Lab Coat: A flame-resistant lab coat protects against skin exposure and contamination of personal clothing.

-

Respiratory Protection: Due to the risk of respiratory irritation from vapors or aerosols, handling should occur within a certified chemical fume hood[6][11]. For maintenance or in situations where a fume hood is not available, a NIOSH-approved respirator with OV/AG/P99 cartridges is required[6].

PPE Workflow Diagram

Caption: PPE Donning and Doffing Sequence.

Safe Handling and Experimental Protocols

General Handling Precautions

-

Always handle this compound within a certified chemical fume hood to prevent inhalation exposure[6][11].

-

Use non-sparking tools and prevent electrostatic discharge[8][12].

-

Ensure a safety shower and eye wash station are readily accessible[13].

Protocol: Weighing and Preparing a Solution

-

Preparation: Ensure the chemical fume hood is clean and operational. Assemble all necessary equipment (analytical balance, weigh paper, spatula, appropriate glassware, and solvent).

-

Equilibration: Before opening, allow the container of this compound to equilibrate to room temperature to prevent condensation of atmospheric moisture, as the compound is hygroscopic[6].

-

Weighing: Tare the analytical balance with the weigh paper. Carefully transfer the desired amount of the compound onto the weigh paper using a clean spatula. Record the exact weight.

-

Transfer: Carefully add the weighed compound to the designated reaction vessel or volumetric flask.

-

Rinsing: Use a small amount of the intended solvent to rinse the weigh paper and spatula to ensure a complete quantitative transfer.

-

Dissolution: Add the remaining solvent to the vessel and mix (e.g., via magnetic stirring) until the compound is fully dissolved.

Emergency Procedures

Immediate and correct response to an emergency is critical.

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention[6][7].

-

Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists[6][14].

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[6][7].

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention[6][7].

Accidental Release (Spill) Response

The following decision tree outlines the appropriate response to a spill.

Caption: Spill Response Decision Workflow.

Storage and Stability

Proper storage is essential to maintain the compound's purity and prevent degradation.

-

Temperature: Store in a cool place, with a recommended temperature range of 2-8°C for long-term storage[3].

-

Atmosphere: This compound is hygroscopic and should be stored under an inert gas (e.g., argon or nitrogen) to prevent moisture absorption and potential degradation[6].

-

Container: Keep the container tightly closed in a dry and well-ventilated place[6][8][15].

-

Incompatibilities: Avoid storage with strong oxidizing agents, strong acids, and alkalis[11][15].

The carboxylate and benzyl ester functional groups are generally stable but can be susceptible to hydrolysis under strongly acidic or basic conditions. The hydroxymethyl group can undergo oxidation. Storing under an inert, dry atmosphere at a reduced temperature mitigates these degradation pathways.

Disposal Considerations

All waste containing this compound must be treated as hazardous chemical waste.

-

Product: Dispose of surplus and non-recyclable solutions through a licensed disposal company. Do not allow the product to enter drains[6].

-

Contaminated Packaging: Dispose of as unused product in accordance with local, state, and federal regulations[6].

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 618446-42-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. 3-Hydroxymethyl-azetidine-1-carboxylic acid benzyl ester | C12H15NO3 | CID 44829117 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. capotchem.com [capotchem.com]

- 6. capotchem.cn [capotchem.cn]

- 7. echemi.com [echemi.com]

- 8. echemi.com [echemi.com]

- 9. chemical-label.com [chemical-label.com]

- 10. jnsparrowchemical.com [jnsparrowchemical.com]

- 11. fishersci.com [fishersci.com]

- 12. chemos.de [chemos.de]

- 13. biosynth.com [biosynth.com]

- 14. tcichemicals.com [tcichemicals.com]

- 15. Specification for storage and transport of carboxylic acids-Chemwin [en.888chem.com]

Methodological & Application

The Strategic deployment of Benzyl 3-(hydroxymethyl)azetidine-1-carboxylate in Modern Medicinal Chemistry: Application Notes and Protocols

In the landscape of contemporary drug discovery, the pursuit of novel molecular architectures with enhanced pharmacological properties is paramount. Among the privileged scaffolds that have garnered significant attention is the azetidine ring system. This four-membered saturated heterocycle offers a compelling balance of structural rigidity and favorable physicochemical properties, making it an attractive bioisosteric replacement for larger, more flexible, or more lipophilic moieties.[1][2] This guide provides an in-depth exploration of a key derivative, Benzyl 3-(hydroxymethyl)azetidine-1-carboxylate, a versatile building block increasingly utilized in the synthesis of sophisticated therapeutic agents, including Proteolysis Targeting Chimeras (PROTACs).[3][4]

This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed application notes, field-proven experimental protocols, and an analysis of the strategic considerations underpinning the use of this valuable synthetic intermediate.

I. The Azetidine Motif: A Strategic Advantage in Drug Design

The incorporation of an azetidine ring into a drug candidate can confer several advantages. Its three-dimensional structure provides a defined exit vector for substituents, allowing for precise control over the spatial orientation of pharmacophoric elements. This conformational constraint can lead to enhanced binding affinity and selectivity for the biological target.[5] Furthermore, the presence of the nitrogen heteroatom can improve aqueous solubility and introduce a key hydrogen bond acceptor site, favorably impacting the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a molecule.

II. This compound: A Multifunctional Building Block

This compound (CAS 618446-42-7) is a bifunctional molecule that offers two key points for synthetic elaboration: the secondary amine protected by a carbobenzyloxy (Cbz) group and a primary hydroxyl group.[6] The Cbz group provides robust protection of the azetidine nitrogen, which can be readily removed under standard catalytic hydrogenolysis conditions.[7][8] The primary hydroxyl group serves as a versatile handle for the introduction of diverse functionalities through various chemical transformations.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₅NO₃ | [6] |

| Molecular Weight | 221.26 g/mol | [4] |

| Appearance | Light yellow liquid | [9] |

| Storage | 2-8°C, sealed in dry conditions | [9] |

III. Core Applications in Medicinal Chemistry

The unique structural features of this compound make it a valuable precursor for several classes of therapeutic agents.

PROTAC Linkers

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[4] The linker component of a PROTAC is crucial for establishing the appropriate spatial orientation between the E3 ligase and the target protein. This compound is an ideal starting material for the synthesis of rigid and spatially-defined linkers.[3] The azetidine core can serve as a central scaffold, with the deprotected nitrogen and the functionalized hydroxymethyl group providing attachment points for the target-binding and E3 ligase-binding moieties.

Experimental Workflow: PROTAC Linker Synthesis

Caption: General workflow for the synthesis of a PROTAC using the azetidine scaffold.

Bioisosteric Replacement

In drug design, the concept of bioisosterism involves the substitution of a functional group with another that has similar steric and electronic properties, with the aim of improving the compound's overall profile. The azetidine ring can serve as a bioisostere for other cyclic amines, such as piperidine or pyrrolidine, or even for acyclic linkers. This substitution can lead to improved metabolic stability and a more favorable lipophilicity profile.

Scaffolds for Novel Chemical Space

The rigid framework of the azetidine ring allows for the creation of novel three-dimensional molecular shapes that can explore previously unexploited regions of chemical space. This is particularly relevant for targets that have proven difficult to drug with more traditional, planar molecules, such as certain protein-protein interactions and allosteric sites on GPCRs.[10][11]

IV. Key Synthetic Transformations and Protocols

The following protocols are provided as a guide for the key transformations involving this compound. Researchers should note that optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: Functionalization of the Hydroxyl Group via Mitsunobu Reaction

The Mitsunobu reaction is a powerful method for converting primary and secondary alcohols into a wide range of functional groups with inversion of stereochemistry.[7][12] This reaction is particularly useful for introducing nucleophiles at the hydroxymethyl position of the azetidine ring.

Reaction Scheme:

Materials:

-

This compound

-

Nucleophile (e.g., 4-hydroxybenzonitrile, phthalimide)

-

Triphenylphosphine (PPh₃)

-

Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

To a stirred solution of this compound (1.0 eq.), the nucleophile (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add DEAD or DIAD (1.5 eq.) dropwise.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired product.

Causality Behind Experimental Choices:

-

The use of anhydrous THF is critical to prevent quenching of the reactive intermediates.

-

The dropwise addition of DEAD or DIAD at 0 °C helps to control the exothermic nature of the reaction.

-

The excess of the nucleophile, PPh₃, and DEAD is employed to ensure complete conversion of the starting alcohol.

Protocol 2: Oxidation of the Hydroxyl Group to an Aldehyde

The primary alcohol of this compound can be oxidized to the corresponding aldehyde, which is a versatile intermediate for further synthetic manipulations such as reductive amination or Wittig reactions.

Reaction Scheme:

Materials:

-

This compound

-

Dess-Martin Periodinane (DMP)

-

Anhydrous Dichloromethane (DCM)

Procedure:

-

To a stirred solution of this compound (1.0 eq.) in anhydrous DCM at 0 °C, add Dess-Martin Periodinane (1.2 eq.) portionwise.

-

Allow the reaction mixture to warm to room temperature and stir for 1-3 hours.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.

-

Stir the mixture vigorously for 15-30 minutes until the layers become clear.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude aldehyde.

-

The crude aldehyde can often be used in the next step without further purification. If necessary, purification can be achieved by flash column chromatography.

Causality Behind Experimental Choices:

-

Dess-Martin Periodinane is a mild and selective oxidizing agent for primary alcohols to aldehydes, minimizing over-oxidation to the carboxylic acid.

-

The reaction is typically performed at or below room temperature to maintain selectivity.

-

The quenching step with sodium bicarbonate and sodium thiosulfate is essential to neutralize the acidic byproducts and reduce excess DMP.

Protocol 3: Cbz Deprotection via Catalytic Hydrogenolysis

The removal of the Cbz protecting group is a crucial step to liberate the azetidine nitrogen for subsequent coupling reactions. Catalytic hydrogenolysis is the most common and efficient method for this transformation.[3][7][8]

Reaction Scheme:

Caption: Key transformations of this compound.

V. Conclusion

This compound has emerged as a strategically important building block in modern medicinal chemistry. Its inherent structural features, combined with the versatility of its functional groups, provide a robust platform for the synthesis of novel therapeutic agents with improved pharmacological properties. The protocols and application notes presented in this guide are intended to empower researchers to effectively utilize this valuable compound in their drug discovery endeavors, ultimately contributing to the development of the next generation of innovative medicines.

VI. References

-

MedChemExpress. This compound. --INVALID-LINK--

-

Benchchem. Application Notes and Protocols for the Removal of the Cbz Protecting Group. --INVALID-LINK--

-

ResearchGate. Cbz deprotection conditions: screening of catalysts and sources of H2. --INVALID-LINK--

-

MedChemExpress. This compound | PROTAC Linker. --INVALID-LINK--

-

National Institutes of Health. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. --INVALID-LINK--

-

Enamine. Azetidines. --INVALID-LINK--

-

Life Chemicals. Substituted Azetidines in Drug Discovery. --INVALID-LINK--

-

PubMed. Azetidines of pharmacological interest. --INVALID-LINK--

-

PubChem. 3-Hydroxymethyl-azetidine-1-carboxylic acid benzyl ester. --INVALID-LINK--

-

ChemicalBook. 618446-42-7(this compound) Product Description. --INVALID-LINK--

-

PubMed. Development of allosteric modulators of GPCRs for treatment of CNS disorders. --INVALID-LINK--

-

National Institutes of Health. Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts. --INVALID-LINK--

References

- 1. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates | MDPI [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. Cbz-Protected Amino Groups [organic-chemistry.org]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. 1-Cbz-azetidine-3-carboxylic acid 97% | CAS: 97628-92-7 | AChemBlock [achemblock.com]

- 11. 97628-92-7 | 1-Cbz-azetidine-3-carboxylic acid | Aryls | Ambeed.com [ambeed.com]

- 12. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

Application of Benzyl 3-(hydroxymethyl)azetidine-1-carboxylate in PROTAC Linker Synthesis: An In-Depth Technical Guide

Introduction: The Critical Role of Linkers in PROTAC Design and the Emergence of Azetidine Scaffolds

Proteolysis-targeting chimeras (PROTACs) have revolutionized therapeutic development by enabling the targeted degradation of disease-causing proteins.[1] These heterobifunctional molecules are composed of three key components: a ligand that binds to the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two moieties.[2][3] The linker is not merely a passive tether; its composition, length, and rigidity are critical determinants of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex (POI-PROTAC-E3 ligase) that precedes protein degradation.[4]

While traditional PROTAC linkers have often relied on flexible polyethylene glycol (PEG) or alkyl chains, there is a growing appreciation for the incorporation of more rigid structural elements to optimize PROTAC performance.[5] Saturated heterocyclic scaffolds, such as azetidine, have emerged as valuable components in modern linker design. The four-membered azetidine ring can impart a degree of conformational constraint, which can be advantageous for pre-organizing the PROTAC molecule for optimal ternary complex formation. Furthermore, the introduction of the polar azetidine motif can favorably modulate the physicochemical properties of the PROTAC, potentially improving solubility and cell permeability—common challenges in PROTAC development.

This technical guide provides a detailed protocol for the application of Benzyl 3-(hydroxymethyl)azetidine-1-carboxylate, a versatile building block for the synthesis of azetidine-containing PROTAC linkers. We will delineate a step-by-step synthesis of a bifunctional azetidine-PEG linker, followed by its sequential conjugation to a warhead and an E3 ligase ligand. The causality behind experimental choices will be explained, and the protocols are designed to be self-validating systems for researchers in drug discovery and chemical biology.

Strategic Overview of the Synthetic Workflow

The synthesis of a complete PROTAC molecule using this compound as a linker precursor can be strategically divided into three main phases:

-

Synthesis of the Bifunctional Azetidine-PEG Linker: This phase involves the activation of the primary alcohol of the starting material, followed by its coupling to a hetero-bifunctional PEG spacer. This creates a linker with two distinct reactive handles for subsequent conjugations.

-

Conjugation to the Warhead (POI Ligand): The deprotected azetidine nitrogen of the bifunctional linker is then coupled to a warhead molecule that possesses a suitable functional group, typically a carboxylic acid, for amide bond formation.

-

Conjugation to the E3 Ligase Ligand: The terminal functional group of the PEG spacer (in this case, an azide) is then utilized to attach the E3 ligase ligand via a highly efficient and orthogonal reaction, such as a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry."

This modular approach allows for the flexible and convergent synthesis of PROTAC libraries, where different warheads, E3 ligase ligands, and linker lengths can be readily explored.

Caption: Synthetic workflow for an azetidine-containing PROTAC.

Experimental Protocols

PART 1: Synthesis of the Bifunctional Linker: Benzyl 3-((2-(2-azidoethoxy)ethoxy)methyl)azetidine-1-carboxylate

This protocol details the synthesis of a key bifunctional linker intermediate where the azetidine moiety is connected to a short PEG chain terminating in an azide group. The azide serves as a handle for "click" chemistry, while the Cbz-protected azetidine nitrogen will be deprotected later for conjugation.

Materials and Reagents

| Reagent | Supplier | CAS Number |

| This compound | Commercial sources | 618446-42-7 |

| 2-(2-Azidoethoxy)ethanol | Commercial sources | 180340-91-6 |

| Triphenylphosphine (PPh₃) | Commercial sources | 603-35-0 |

| Diisopropyl azodicarboxylate (DIAD) | Commercial sources | 2446-83-5 |

| Anhydrous Tetrahydrofuran (THF) | Commercial sources | 109-99-9 |

| Ethyl acetate (EtOAc) | Commercial sources | 141-78-6 |

| Saturated aqueous sodium bicarbonate (NaHCO₃) | In-house prep | N/A |

| Brine | In-house prep | N/A |

| Anhydrous sodium sulfate (Na₂SO₄) | Commercial sources | 7757-82-6 |

| Silica gel for column chromatography (230-400 mesh) | Commercial sources | 7631-86-9 |

Step-by-Step Protocol:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq.), 2-(2-azidoethoxy)ethanol (1.2 eq.), and triphenylphosphine (1.5 eq.). Dissolve the solids in anhydrous THF to a concentration of approximately 0.1 M with respect to the starting azetidine.

-

Rationale: An inert atmosphere is crucial to prevent the reaction of triphenylphosphine with atmospheric oxygen and moisture, which can lead to side products. Anhydrous THF is used as the solvent to ensure the efficiency of the Mitsunobu reaction.[6]

-

-

Mitsunobu Reaction: Cool the reaction mixture to 0 °C using an ice bath. Slowly add DIAD (1.5 eq.) dropwise to the stirred solution over 10-15 minutes. A color change and the formation of a precipitate (triphenylphosphine oxide) may be observed.

-

Rationale: The Mitsunobu reaction is a reliable method for the conversion of primary alcohols to a variety of functional groups, including ethers, with inversion of configuration (though not relevant for this achiral center).[6] The slow addition of DIAD at low temperature helps to control the exothermic reaction and minimize side reactions.

-

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting alcohol is consumed.

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Resuspend the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Rationale: The aqueous work-up is designed to remove the DIAD-hydrazine byproduct and other water-soluble impurities.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, Benzyl 3-((2-(2-azidoethoxy)ethoxy)methyl)azetidine-1-carboxylate.

-

Rationale: Flash chromatography is necessary to separate the product from the major byproduct, triphenylphosphine oxide, which can be challenging to remove otherwise.

-

Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

PART 2: Synthesis of the Warhead-Linker Conjugate

This part of the protocol describes the deprotection of the Cbz group from the azetidine nitrogen, followed by amide coupling to a generic carboxylic acid-containing warhead (Warhead-COOH).

Materials and Reagents

| Reagent | Supplier |

| Benzyl 3-((2-(2-azidoethoxy)ethoxy)methyl)azetidine-1-carboxylate | From Part 1 |

| Palladium on carbon (10% Pd/C) | Commercial sources |

| Methanol (MeOH) | Commercial sources |

| Warhead-COOH | User-supplied |

| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | Commercial sources |

| N,N-Diisopropylethylamine (DIPEA) | Commercial sources |

| Anhydrous N,N-Dimethylformamide (DMF) | Commercial sources |

Step-by-Step Protocol:

-

Cbz Deprotection: Dissolve the Cbz-protected azetidine-PEG-azide (1.0 eq.) in methanol. Carefully add 10% Pd/C (approx. 10% by weight). Secure the flask to a hydrogenation apparatus, evacuate and purge with hydrogen gas (H₂) three times, and then stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 4-6 hours.

-

Rationale: Hydrogenolysis is a standard and clean method for the removal of the Cbz protecting group.[7] Palladium on carbon is a highly effective catalyst for this transformation.

-

-

Catalyst Removal: Monitor the reaction by LC-MS. Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with methanol and combine the filtrates.

-

Caution: Pd/C can be pyrophoric when dry. Do not allow the catalyst to dry on the filter paper. Keep it wet with solvent.

-

-

Amide Coupling: Concentrate the filtrate under reduced pressure to obtain the crude deprotected amine. Without further purification, dissolve the amine (1.0 eq.) and the Warhead-COOH (1.1 eq.) in anhydrous DMF. Add HATU (1.2 eq.) and DIPEA (2.0 eq.). Stir the reaction mixture at room temperature for 2-4 hours.

-

Rationale: HATU is a highly efficient peptide coupling reagent that minimizes racemization and promotes rapid amide bond formation.[2] DIPEA is a non-nucleophilic base used to neutralize the acid formed during the reaction and to deprotonate the amine.

-

-

Work-up and Purification: Monitor the reaction by LC-MS. Upon completion, dilute the reaction with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by preparative HPLC to obtain the pure Warhead-Azetidine-PEG-Azide conjugate.

Characterization: Confirm the structure and purity of the product by ¹H NMR, ¹³C NMR, and HRMS.

PART 3: Final PROTAC Synthesis via Click Chemistry

This final stage involves the conjugation of the E3 ligase ligand to the warhead-linker construct via CuAAC.

Materials and Reagents

| Reagent | Supplier |

| Warhead-Azetidine-PEG-Azide | From Part 2 |

| E3 Ligase Ligand-Alkyne (e.g., Pomalidomide-alkyne) | User-synthesized/Commercial |

| Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) | Commercial sources |

| Sodium ascorbate | Commercial sources |

| tert-Butanol/Water (1:1) | In-house prep |

Step-by-Step Protocol:

-

Reaction Setup: Dissolve the Warhead-Azetidine-PEG-Azide (1.0 eq.) and the E3 Ligase Ligand-Alkyne (1.1 eq.) in a 1:1 mixture of tert-butanol and water.

-

Click Reaction: To the stirred solution, add a freshly prepared aqueous solution of sodium ascorbate (0.3 eq.), followed by an aqueous solution of CuSO₄·5H₂O (0.1 eq.). Stir the reaction mixture vigorously at room temperature for 12-24 hours.

-

Rationale: The CuAAC reaction is a highly efficient and bioorthogonal ligation method.[2] Sodium ascorbate reduces the Cu(II) salt to the catalytically active Cu(I) species in situ.

-

-

Work-up and Purification: Monitor the reaction by LC-MS. Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the final PROTAC molecule by preparative HPLC.

Characterization: The final PROTAC should be thoroughly characterized by ¹H NMR, ¹³C NMR, HRMS, and its purity assessed by analytical HPLC.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Incomplete Mitsunobu reaction | Inactive reagents, insufficient reaction time | Use freshly opened or purified reagents. Ensure anhydrous conditions. Extend reaction time. |

| Low yield in Cbz deprotection | Catalyst poisoning, incomplete reaction | Use fresh catalyst. Ensure the substrate is pure. Increase hydrogen pressure if necessary. |

| Incomplete amide coupling | Inactive coupling reagent, steric hindrance | Use fresh HATU. Consider a different coupling reagent (e.g., HBTU, COMU). Increase reaction time or temperature. |

| Incomplete click reaction | Inactive copper catalyst, poor solubility of reactants | Use freshly prepared solutions of copper sulfate and sodium ascorbate. Consider using a different solvent system or a ligand for copper (e.g., TBTA). |

Conclusion and Future Perspectives

The protocol outlined in this technical guide demonstrates the utility of this compound as a valuable building block for the synthesis of PROTACs with structurally defined, rigid linkers. The incorporation of the azetidine moiety offers a promising strategy to enhance the physicochemical and pharmacological properties of PROTAC molecules. The modular synthetic approach described herein provides a robust platform for the generation of diverse PROTAC libraries, enabling the systematic optimization of linker architecture to achieve potent and selective protein degradation. As the field of targeted protein degradation continues to evolve, the rational design of linkers using innovative building blocks like azetidines will undoubtedly play a pivotal role in the development of next-generation therapeutics.

References

- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Heterobifunctional peptidic degraders: New frontiers in targeted protein degradation - American Chemical Society [acs.digitellinc.com]

- 5. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 6. Mitsunobu Reaction: A Versatile Tool for PEG End Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. total-synthesis.com [total-synthesis.com]

Application Notes and Protocols: Synthetic Routes to Derivatize the Hydroxyl Group of Benzyl 3-(hydroxymethyl)azetidine-1-carboxylate

Introduction

Benzyl 3-(hydroxymethyl)azetidine-1-carboxylate is a valuable building block in medicinal chemistry and drug discovery. The presence of a primary hydroxyl group on the strained azetidine ring offers a versatile handle for chemical modification, allowing for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. The azetidine scaffold itself is a bioisostere for various functional groups and can impart favorable pharmacokinetic properties to drug candidates. This document provides detailed application notes and protocols for the derivatization of the hydroxyl group of this compound into ethers, esters, and amines, providing researchers with a practical guide to expand their chemical libraries.

Strategic Considerations for Derivatization

The chemical reactivity of this compound is primarily centered around the primary alcohol. The carbobenzyloxy (Cbz) protecting group on the azetidine nitrogen is stable under a range of conditions, allowing for selective manipulation of the hydroxyl group. Key considerations for choosing a synthetic route include the desired final functional group, the scale of the reaction, and the availability of reagents. The following sections detail reliable and field-proven protocols for common and synthetically useful transformations.

I. Etherification: Synthesis of Benzyl 3-(alkoxymethyl)azetidine-1-carboxylates

The formation of an ether linkage is a common strategy to modify the steric and electronic properties of a molecule. The Williamson ether synthesis is a robust and widely used method for this transformation.

Scientific Rationale

The Williamson ether synthesis proceeds via an SN2 mechanism, where an alkoxide nucleophile displaces a leaving group on an electrophilic carbon.[1] In this application, the hydroxyl group of this compound is first deprotonated with a strong base to form the corresponding alkoxide. This alkoxide then reacts with an alkyl halide to form the desired ether. The choice of a strong, non-nucleophilic base such as sodium hydride (NaH) is crucial to ensure complete deprotonation without competing side reactions.[2] Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are ideal for this reaction as they solvate the cation of the base, enhancing the nucleophilicity of the alkoxide.[2]

Experimental Protocol: Williamson Ether Synthesis

Materials:

-

This compound

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous Dimethylformamide (DMF)

-

Alkyl halide (e.g., benzyl bromide, methyl iodide)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

-

Dissolve the starting material in anhydrous DMF.

-

Cool the solution to 0 °C using an ice bath.

-

Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

-

Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers and wash with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired ether.

| Parameter | Condition | Rationale |

| Base | Sodium Hydride (NaH) | Strong, non-nucleophilic base for complete alkoxide formation. |

| Solvent | Anhydrous DMF | Polar aprotic solvent to enhance nucleophilicity. |

| Temperature | 0 °C to Room Temp. | Controlled addition of NaH at 0°C for safety; reaction at RT for optimal rate. |

| Stoichiometry | 1.2 eq NaH, 1.1 eq Alkyl Halide | Slight excess of base and alkylating agent to drive the reaction to completion. |

II. Esterification: Synthesis of Benzyl 3-(acyloxymethyl)azetidine-1-carboxylates